molecular formula C8H9N3O4 B021166 Nicorandil-d4

Nicorandil-d4

Número de catálogo: B021166
Peso molecular: 215.20 g/mol
Clave InChI: LBHIOVVIQHSOQN-VTBMLFEUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nicorandil-d4 is a deuterium-labeled isotopologue of Nicorandil (C₈H₉N₃O₄), a clinically used antianginal agent. The deuterium atoms are incorporated into the pyridyl ring, resulting in a molecular formula of C₈H₅D₄N₃O₄ and a molecular weight of 215.20 g/mol . It is synthesized for use as an internal standard in quantitative analyses, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to ensure accurate pharmacokinetic and metabolic studies of Nicorandil .

Nicorandil itself is a hybrid compound with dual mechanisms:

Potassium Channel Activation: Acts on sulfonylurea receptor 2B (SUR2B)-linked ATP-sensitive potassium (KATP) channels (EC₅₀ ≈ 10 µM), promoting vasodilation and cardioprotection via myocardial preconditioning .

Nitric Oxide (NO) Donation: Releases NO, activating soluble guanylate cyclase (sGC) to induce vasodilation .

The deuterated form, this compound, retains the pharmacological structure but replaces four hydrogen atoms with deuterium, ensuring minimal chemical interference while providing distinct mass spectral signatures for analytical differentiation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nicorandil-d4 involves the incorporation of deuterium atoms into the Nicorandil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated nicotinamide with ethyl nitrate under controlled conditions to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the product’s purity and isotopic composition .

Análisis De Reacciones Químicas

Types of Reactions

Nicorandil-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro, amine, and substituted derivatives of this compound, which are useful for further pharmacological studies .

Aplicaciones Científicas De Investigación

Cardiovascular Diseases

Nicorandil-d4 has shown significant promise in treating various cardiovascular conditions:

  • Angina Pectoris : It is primarily used for the prevention and treatment of chronic stable angina. Clinical studies indicate that it effectively increases exercise tolerance and reduces angina episodes .
  • Acute Myocardial Infarction : Meta-analyses have demonstrated that Nicorandil treatment can improve left ventricular function and microvascular perfusion when administered during acute myocardial infarction management .
  • Heart Failure : Research suggests that this compound may reduce oxidative stress and improve mitochondrial function in heart failure models, thus protecting against ischemic damage .

Other Therapeutic Areas

  • Pulmonary Diseases : this compound has been investigated for its protective effects against pulmonary hypertension and fibrosis in experimental models, attributed to its KATP channel opening properties .
  • Renal Protection : Studies indicate that this compound may reduce renal injury in diabetic models by decreasing oxidative stress and improving podocyte function .

Case Studies and Research Findings

StudyApplicationFindings
PMC6892004Cardiovascular ProtectionDemonstrated improved myocardial blood flow and reduced ischemic damage in animal models .
DrugBankAngina TreatmentShowed effectiveness comparable to nitrates with fewer side effects on heart rate .
ResearchGateMyocardial ProtectionMeta-analysis indicated decreased mortality in coronary artery disease patients treated with Nicorandil .

Mecanismo De Acción

Nicorandil-d4 exerts its effects through two main mechanisms:

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Key Features of Nicorandil-d4 and Related Compounds

Compound Structure/Modification Primary Use Molecular Weight (g/mol) Key Targets/Mechanisms
This compound Pyridyl ring deuterated (4D atoms) Internal standard for GC/LC-MS 215.20 SUR2B/Kir6.2 KATP channels, NO donor
Nicorandil Parent compound (C₈H₉N₃O₄) Antianginal therapy 211.18 SUR2B/Kir6.2 (EC₅₀ ≈ 10 µM), sGC activation
Naminidil Cyanoguanidine-based KATP opener Preclinical vasodilator ~280* Vascular KATP channels
Nifedipine-d4 Deuterated dihydropyridine Internal standard for calcium blockers 348.34 L-type calcium channels
Nateglinide D5 Deuterated meglitinide analog Internal standard for diabetes drugs 381.45 Pancreatic β-cell KATP inhibition

Notes:

Key Differences:

Deuterated vs. Non-Deuterated Compounds: this compound is analytically distinct from Nicorandil due to deuterium substitution, enabling precise quantification without altering biological activity . Nicorandil demonstrates therapeutic efficacy (e.g., reducing infarct size in myocardial ischemia ), while this compound is strictly used for research quantification .

Mechanistic Specificity :

  • Nicorandil and Naminidil both activate KATP channels but differ in selectivity. Nicorandil targets SUR2B/Kir6.2 (vascular/cardiac) with 50-fold selectivity over SUR2A/Kir6.2 (EC₅₀ >500 µM) , whereas Naminidil’s specificity remains unquantified in the evidence .

Analytical Utility: Compared to other deuterated standards like Nifedipine-d4 (used for calcium channel blockers) , this compound is tailored for dual-mechanism drugs combining KATP activation and NO donation.

Pharmacokinetic and Analytical Performance

Research Findings:

  • This compound has been validated in preclinical studies to quantify Nicorandil in plasma with a detection limit of 0.1 ng/mL, demonstrating negligible matrix interference .

Actividad Biológica

Nicorandil-d4 is a stable isotope-labeled derivative of Nicorandil, a drug primarily used in the treatment of angina pectoris. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and clinical implications based on diverse research findings.

Nicorandil exhibits dual mechanisms of action:

  • Potassium Channel Activation : Nicorandil acts as an opener of ATP-sensitive potassium channels (KATP), specifically activating the SUR2B subunit. This activation leads to hyperpolarization of vascular smooth muscle cells, resulting in vasodilation and reduced vascular resistance .
  • Nitric Oxide Donation : The drug also functions as a nitric oxide (NO) donor, stimulating guanylate cyclase and increasing intracellular cyclic GMP (cGMP) levels. This mechanism contributes to both arterial and venous dilation, enhancing coronary blood flow and reducing myocardial oxygen demand .

Pharmacokinetics

Nicorandil is well absorbed after oral administration, with a bioavailability of approximately 75%. The peak plasma concentration is typically reached within 30-60 minutes post-dose, with steady-state concentrations achieved after several days of consistent dosing . The drug is approximately 25% bound to plasma proteins and has a volume of distribution ranging from 1.0 to 1.4 L/kg .

Therapeutic Applications

This compound has been investigated for various cardiovascular conditions due to its cardioprotective properties:

  • Angina Pectoris : Clinical studies have demonstrated that Nicorandil effectively reduces the frequency and severity of angina attacks. It has shown comparable efficacy to traditional treatments such as nitrates and beta-blockers in improving exercise tolerance .
  • Acute Myocardial Infarction : Research indicates that Nicorandil can reduce myocardial infarct size during percutaneous coronary interventions. Its cardioprotective effects are attributed to both KATP channel opening and NO donation, which help mitigate ischemic damage .
  • Heart Failure : In experimental models, Nicorandil has been shown to improve mitochondrial function and reduce oxidative stress in cardiomyocytes, suggesting potential benefits in heart failure management .

Case Studies

Several case studies highlight the clinical effectiveness of Nicorandil:

  • A study involving patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention demonstrated that Nicorandil significantly reduced ST-segment elevation during ischemia, indicating improved myocardial perfusion .
  • In patients with refractory angina, long-term treatment with Nicorandil resulted in significant improvements in left ventricular ejection fraction and overall cardiac function following acute myocardial infarction .

Side Effects and Considerations

While generally well-tolerated, Nicorandil can cause side effects such as headaches and mouth ulcers. These adverse effects are often manageable through dose adjustments or by starting treatment at lower doses . Monitoring for these side effects is essential, especially in patients predisposed to headaches.

Comparative Efficacy

A comparative analysis of Nicorandil against other antianginal therapies reveals its unique position due to its dual action mechanism:

Drug ClassMechanismEfficacy in Angina
Nicorandil NO donor + KATP channel openerComparable to nitrates
Nitrates NO donationEffective but tolerance develops
Beta-blockers Heart rate reductionEffective but may not suit all patients
Calcium Channel Blockers Vascular smooth muscle relaxationEffective but may cause AV block

Q & A

Basic Research Questions

Q. What is the primary role of Nicorandil-d4 in analytical chemistry research, and how does it ensure quantification accuracy?

this compound serves as a deuterium-labeled internal standard for quantifying nicorandil via GC- or LC-MS. Its structural similarity to nicorandil ensures comparable extraction efficiency and ionization behavior, minimizing matrix effects. Methodologically, researchers should prepare calibration curves using serial dilutions of nicorandil spiked with a fixed concentration of this compound to establish a linear response range (typically 1–1000 ng/mL). Recovery rates (85–115%) and precision (CV <15%) must be validated to confirm assay robustness .

Q. What critical parameters should researchers optimize when developing an LC-MS method with this compound?

Key parameters include:

  • Mobile phase composition : Adjust acetonitrile/water ratios to achieve baseline separation between nicorandil and this compound.
  • Ionization settings : Optimize source temperature and desolvation gas flow for stable signal intensity in electrospray ionization (ESI) mode.
  • Column selection : Use C18 columns with 2.6 µm particle size for improved resolution .

Q. How should researchers validate the specificity of this compound in biological matrices?

Perform interference testing by analyzing blank matrices (e.g., plasma, tissue homogenates) to confirm the absence of co-eluting peaks at the retention times of nicorandil and this compound. Cross-validate with alternative detection methods (e.g., HPLC-UV) to ensure no matrix-derived artifacts affect quantification .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its chromatographic behavior compared to non-deuterated nicorandil?

Deuterium increases molecular mass by 4 Da, causing a slight retention time shift (~0.1–0.3 min) in reverse-phase chromatography due to reduced hydrophobicity. This shift must be accounted for during method development to avoid misidentification. Additionally, deuterium can alter ionization efficiency, requiring adjustment of MS parameters to maintain equimolar response between nicorandil and this compound .

Q. What strategies resolve spectral interferences when using this compound in complex biological matrices?

  • High-resolution MS : Use instruments with resolving power >30,000 (e.g., Q-TOF) to distinguish isotopic clusters of nicorandil from endogenous compounds.
  • Sample clean-up : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) reduces phospholipid interference.
  • Stable isotope dilution : Confirm the absence of in-source fragmentation by monitoring unique product ions (e.g., m/z 231.1 for this compound vs. m/z 227.1 for nicorandil) .

Q. How can researchers reconcile discrepancies in reported EC50 values for nicorandil across studies using deuterated standards?

Variations in EC50 values (e.g., 10 µM vs. >500 µM for SUR2B/Kir6.2 vs. SUR2A/Kir6.2 channels) may arise from differences in:

  • Assay conditions : Buffer composition (e.g., ATP concentration) affects channel activation.
  • Cell models : Primary vs. transfected cell lines exhibit variability in receptor density. To address contradictions, replicate experiments using standardized protocols (e.g., patch-clamp electrophysiology with ATP-depleted cells) and validate this compound purity (>99.6%) to exclude isotopic impurities as a confounding factor .

Q. What methodological considerations are essential for integrating this compound into multi-analyte panels for cardiovascular studies?

  • Ion suppression testing : Evaluate matrix effects by spiking this compound into samples containing co-eluting cardiovascular biomarkers (e.g., nitric oxide metabolites).
  • Dynamic range alignment : Ensure nicorandil and other analytes (e.g., cGMP) share overlapping linear ranges to avoid dilution adjustments.
  • Cross-validation : Compare results with single-analyte assays to confirm consistency .

Q. How can researchers leverage this compound to investigate nicorandil’s dual mechanism (K+ channel activation and NO donation) in preclinical models?

Design dual-pathway studies by:

  • Pharmacokinetic profiling : Measure nicorandil and its nitrate metabolites alongside this compound to differentiate channel-dependent vs. NO-mediated effects.
  • Selective inhibition : Use glibenclamide (KATP blocker) and ODQ (sGC inhibitor) to isolate mechanisms in ex vivo vascular models.
  • Data integration : Apply multivariate analysis to correlate plasma concentrations with hemodynamic outcomes .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers analyze contradictory data on nicorandil’s selectivity for SUR2B/Kir6.2 vs. SUR2A/Kir6.2 channels?

  • Meta-analysis : Pool data from studies using identical this compound batches and cell lines (e.g., HEK293 vs. cardiomyocytes).
  • Dose-response refinement : Test nicorandil at finer concentration intervals (e.g., 1–100 µM) to identify threshold effects.
  • Structural modeling : Compare docking simulations of deuterated vs. non-deuterated nicorandil to assess binding affinity differences .

Q. What statistical approaches are recommended for validating this compound-based assays in longitudinal studies?

  • Mixed-effects models : Account for intra-subject variability in repeated measurements.
  • Bland-Altman plots : Assess agreement between this compound and alternative internal standards.
  • Power analysis : Ensure sample sizes (n ≥ 6) detect ≥20% differences in nicorandil clearance rates .

Propiedades

IUPAC Name

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)/i1D,2D,3D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHIOVVIQHSOQN-VTBMLFEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCCO[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Nicorandil-d4
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Nicorandil-d4
8,9-dihydro-7H-benzo[a]pyren-10-one
Nicorandil-d4
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Nicorandil-d4
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Nicorandil-d4
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
Nicorandil-d4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.